molecular formula C29H34O13 B14443594 (5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one CAS No. 73839-73-3

(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

Cat. No.: B14443594
CAS No.: 73839-73-3
M. Wt: 590.6 g/mol
InChI Key: AQFTVPOQLUBUKA-JKTVECJGSA-N
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Description

The compound (5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the benzodioxole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ethoxy and methoxy groups: These groups can be added via etherification reactions using ethyl and methyl alcohols in the presence of an acid catalyst.

    Glycosylation: The attachment of the sugar moiety (oxan-2-yl group) is typically done through a glycosylation reaction, where the sugar donor reacts with the acceptor molecule under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with effects on various biological pathways.

    Medicine: As a potential therapeutic agent due to its unique structure and functional groups.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: The compound could act as an agonist or antagonist at various receptor sites.

    Modulation of signaling pathways: The compound could affect cellular signaling pathways by interacting with key proteins or other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one lies in its complex structure, which includes multiple functional groups and a glycosylated benzodioxole core. This structure provides a unique combination of chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

CAS No.

73839-73-3

Molecular Formula

C29H34O13

Molecular Weight

590.6 g/mol

IUPAC Name

(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C29H34O13/c1-4-37-27-18(35-2)5-12(6-19(27)36-3)21-13-7-16-17(40-11-39-16)8-14(13)26(15-10-38-28(34)22(15)21)42-29-25(33)24(32)23(31)20(9-30)41-29/h5-8,15,20-26,29-33H,4,9-11H2,1-3H3/t15-,20+,21+,22-,23+,24-,25+,26-,29-/m0/s1

InChI Key

AQFTVPOQLUBUKA-JKTVECJGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O)OC

Origin of Product

United States

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